molecular formula C12H20N4O B2721935 1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353985-49-5

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2721935
CAS No.: 1353985-49-5
M. Wt: 236.319
InChI Key: BKBJTJLPZGWWHR-UHFFFAOYSA-N
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Description

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted at the 6-position with a diethylamino group and at the 4-position with a pyrrolidin-3-ol moiety. The compound’s stereochemistry is noted as (R)-configuration in one instance .

Properties

IUPAC Name

1-[6-(diethylamino)pyrimidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-15(4-2)11-7-12(14-9-13-11)16-6-5-10(17)8-16/h7,9-10,17H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBJTJLPZGWWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors. Commonly, diethylamine is reacted with a suitable pyrimidine precursor under controlled conditions to introduce the diethylamino group at the 6-position of the pyrimidine ring.

    Introduction of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety is introduced through a nucleophilic substitution reaction. This involves reacting the diethylamino-substituted pyrimidine with a suitable pyrrolidine derivative under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown good to moderate antimicrobial activities against various bacterial strains, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Studies have indicated that similar compounds can inhibit tumor growth in various cancer models. For example, in vivo studies have shown significant tumor reduction in treated mice compared to controls, indicating the need for further investigation into the mechanisms by which this compound may exert anticancer effects.

Neuropharmacological Effects

Given the presence of the diethylamino group, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could lead to novel treatments for neurological disorders.

Synthetic Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Pyrimidine Ring : This is typically achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Pyrrolidine Moiety : This step often utilizes nucleophilic substitution reactions with pyrrolidine derivatives under controlled conditions.

Reactivity Studies

The compound can undergo various chemical reactions typical of pyrimidine derivatives, such as nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the diethylamino group may facilitate these reactions, making it a valuable intermediate in synthetic organic chemistry.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of related compounds demonstrated that treatment with certain derivatives resulted in significant tumor size reduction in murine models. The study highlighted the downregulation of anti-apoptotic proteins as a potential mechanism of action.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of pyrimidine derivatives, revealing that specific compounds exhibited minimal inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that this compound could be developed further as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may bind to nucleic acids or proteins, altering their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound’s analogs differ primarily in three aspects:

Pyrimidine substituents (e.g., diethylamino vs. chloro, trifluoromethyl).

Heterocyclic rings (pyrrolidine vs. piperidine).

Functional groups (hydroxyl vs. carboxylic acid, amides).

Table 1: Key Structural and Functional Comparisons
Compound Name Pyrimidine Substituent Heterocyclic Ring Functional Group Molecular Weight (g/mol) Notable Properties/Applications
1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol Diethylamino Pyrrolidine Hydroxyl ~237 (estimated) Hypothesized kinase inhibition
1-(6-Chloro-pyrimidin-4-yl)pyrrolidin-3-ol Chloro Pyrrolidine Hydroxyl 199.64 Potential intermediate for drug synthesis
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid Diethylamino Piperidine Carboxylic acid ~265 (estimated) Enhanced solubility (carboxylic acid)
(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride Amino Pyrrolidine Aminomethyl, hydroxyl N/A Improved aqueous solubility (dihydrochloride salt)
1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol Bromo, chloro Piperidine Hydroxyl N/A Halogenated analog for stability studies

Biological Activity

1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H20_{20}N4_4O and a molecular weight of 236.319 g/mol. Its structure consists of a pyrimidine ring substituted with a diethylamino group and a pyrrolidine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC12_{12}H20_{20}N4_4O
Molecular Weight236.319 g/mol
CAS Number1354009-95-2

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the compound may be effective in treating infections caused by these pathogens, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to altered cellular functions. For instance, the presence of the diethylamino group could enhance binding affinity to biological targets, while the hydroxyl group may participate in hydrogen bonding interactions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-olContains dimethylamino instead of diethylaminoLower antibacterial activity
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-3-olPiperidine ring instead of pyrrolidineDifferent pharmacological profile
1-(6-(Diethylamino)thiazol-4-yl)pyrrolidin-3-olThiazole ring instead of pyrimidinePotentially different biological effects

This comparison highlights the distinctive properties of this compound, particularly its specific diethylamino substitution, which may influence its pharmacological profile and interaction with biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives similar to this compound:

  • Antibacterial Activity : A study conducted on various pyrrolidine derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against S. aureus and E. coli, supporting the potential efficacy of this compound in clinical settings .
  • Antifungal Activity : Research has also indicated that certain pyrimidine derivatives possess antifungal properties, suggesting that this compound may also exhibit similar effects against fungal pathogens .

Q & A

Q. What synthetic routes are recommended for 1-(6-(Diethylamino)pyrimidin-4-yl)pyrrolidin-3-ol, and what methodological considerations optimize yield?

A two-step approach is commonly employed:

  • Step 1: Synthesis of 6-chloropyrimidin-4-yl intermediates via cyclization reactions using xylene reflux with chloranil (a dehydrogenation agent) .
  • Step 2: Nucleophilic substitution of the chloro group with diethylamine under controlled pH (7–9) and temperature (60–80°C) to introduce the diethylamino moiety. This step requires anhydrous conditions to avoid hydrolysis .
  • Coupling: The pyrrolidin-3-ol group is introduced via Buchwald-Hartwig amination or SNAr reactions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in toluene or dioxane .
  • Critical factors: Reaction time (24–48 hr), solvent purity, and stoichiometric ratios (1:1.2 for amine:chloro intermediate) to minimize byproducts.

Q. What analytical techniques confirm the structural identity and purity of this compound?

  • NMR spectroscopy: ¹H/¹³C NMR and 2D experiments (HSQC, COSY) resolve regioisomeric ambiguities. The diethylamino group shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.3–3.5 ppm (CH₂) .
  • Mass spectrometry (HRMS): Validates molecular weight (expected [M+H]⁺: 277.19) .
  • X-ray powder diffraction (XRPD): Confirms crystallinity and polymorphic forms by matching experimental peaks to simulated patterns .
  • HPLC: Chiral columns (e.g., Chiralpak IA) assess enantiomeric purity (>98%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage: Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Stability: The hydroxyl group increases hygroscopicity; use desiccants (silica gel) in storage containers. Stability studies in DMSO (1 mM) show <5% degradation over 30 days at –80°C .

Advanced Research Questions

Q. How do electronic effects of the diethylamino group influence the pyrimidine ring’s reactivity in cross-coupling reactions?

The diethylamino group is electron-donating (+M effect), which:

  • Activates the ring for electrophilic substitution at the 2- and 4-positions but deactivates it for nucleophilic attacks.
  • Impacts coupling efficiency: Pd-catalyzed reactions require electron-deficient ligands (e.g., SPhos) to counteract the electron-rich pyrimidine ring .
  • Competing reactions: Over-alkylation at the pyrimidine nitrogen can occur if stoichiometry is not tightly controlled .

Q. What strategies mitigate byproduct formation during the alkylation of pyrimidine intermediates?

  • Protecting groups: Temporarily protect the pyrrolidin-3-ol hydroxyl with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions .
  • Workup optimization: Post-reaction, wash with 5% NaOH to remove unreacted diethylamine, followed by extraction with dichloromethane and recrystallization from methanol/water (3:1) .
  • In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate before byproduct accumulation .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

  • Molecular docking: Tools like AutoDock Vina or Schrödinger’s Glide simulate interactions with kinase ATP-binding pockets (e.g., CDK2). The diethylamino group’s hydrophobic interactions with residues like Val18 and Phe82 are critical .
  • MD simulations: GROMACS or AMBER assess binding stability over 100 ns trajectories, highlighting hydrogen bonds between the hydroxyl group and Asp86 .
  • QSAR models: Train models using pyrimidine derivatives’ IC₅₀ data to predict activity against novel kinases .

Q. What co-solvent systems improve solubility for biological assays involving this compound?

  • Primary solvent: DMSO (up to 10% v/v) is compatible with cell-based assays.
  • Co-solvents: For aqueous buffers, use PEG-400 (5%) or β-cyclodextrin (2 mM) to enhance solubility without cytotoxicity .
  • pH adjustment: Dissolve in PBS (pH 7.4) with 0.1% Tween-20 for in vivo studies .

Q. How does stereochemistry at the pyrrolidin-3-ol position affect biological activity?

  • Enantiomeric separation: Chiral HPLC (Chiralcel OD-H column, hexane:isopropanol 90:10) resolves (R)- and (S)-isomers.
  • Activity correlation: (S)-isomers show 3–5× higher inhibition of kinases like CDK2 due to better alignment with the ATP-binding pocket’s hydrophobic cleft .

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